molecular formula C22H16ClN3O3S2 B2374793 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-nitrobenzamide CAS No. 313395-75-4

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-nitrobenzamide

Cat. No. B2374793
CAS RN: 313395-75-4
M. Wt: 469.96
InChI Key: XSOYESZULHLWKH-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-nitrobenzamide is a useful research compound. Its molecular formula is C22H16ClN3O3S2 and its molecular weight is 469.96. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A study on derivatives of benzothiazole, specifically 2-aryl-5(6)-nitro-1H-benzimidazole, demonstrated potential anticancer properties. The research highlighted the synthesis and evaluation of these compounds, where certain derivatives showed significant cytotoxicity against various human neoplastic cell lines. This indicates the potential of benzothiazole derivatives, including the compound of interest, in anticancer drug development (Romero-Castro et al., 2011).

Anticonvulsant Properties

Another study focused on the development of quality control methods for promising anticonvulsant substances derived from thiadiazole, suggesting that derivatives of this class could exhibit high anticonvulsive activity. Although the specific compound was not directly studied, this research underlines the broader potential of related structures for anticonvulsant drug development (Sych et al., 2018).

Antibacterial Activity

Research into hydroxy substituted benzothiazole derivatives against Streptococcus pyogenes highlighted the significance of such compounds in combating bacterial infections. The study synthesized and assessed the antibacterial activity of various derivatives, demonstrating potent activity against this pathogen. This suggests that benzothiazole derivatives, similar to the compound in focus, may serve as valuable antibacterial agents (Gupta, 2018).

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands were evaluated for their potential to sensitize Eu(III) and Tb(III) luminescence, showcasing the application of such compounds in luminescent materials. While not directly related, this research points to the versatility of nitrobenzoic acid derivatives in material science, potentially extending to the compound of interest (Viswanathan & Bettencourt-Dias, 2006).

Antimicrobial Screening

N-(benzothiazol-2-yl)-2-nitrobenzenesulphonamide and its metal complexes were synthesized and screened for antimicrobial properties, highlighting the potential use of benzothiazole derivatives in developing new antimicrobial agents. This study underscores the compound's relevance in addressing microbial resistance (Obasi, Okoye, & Anaga, 2014).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3S2/c23-12-9-10-16(26(28)29)14(11-12)20(27)25-22-19(13-5-1-3-7-17(13)30-22)21-24-15-6-2-4-8-18(15)31-21/h2,4,6,8-11H,1,3,5,7H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOYESZULHLWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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